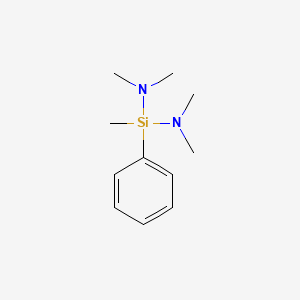

Bis(dimethylamino)methylphenylsilane

Übersicht

Beschreibung

“Bis(dimethylamino)methylphenylsilane” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a new diamine, bis(4-(4-aminophenoxy)phenyl)methylphenylsilane, was synthesized by reacting with bis(4-carboxyphenyl)R1R2 silane derivatives . The reaction to obtain the diamine started from the respective diphenol and was developed in two steps .Molecular Structure Analysis

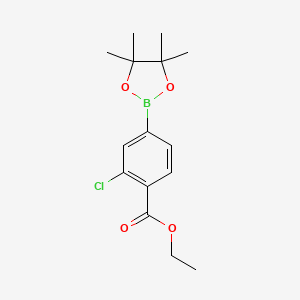

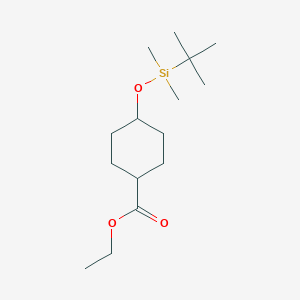

The molecule contains a total of 34 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis

The compound has been used in the synthesis of new poly(amide)s (PAs). These polymers contain two diphenylsilane (Ph–Si–Ph) and oxyether moieties in their repetitive unit .Physical And Chemical Properties Analysis

The molecular formula of the compound is C11H20N2Si and it has a molecular weight of 208.38 . Other physical and chemical properties like boiling point, density, refractive index, and flash point are also available .Wissenschaftliche Forschungsanwendungen

Electronics

Bis(dimethylamino)methylphenylsilane is utilized in the electronics industry due to its ability to form thin, uniform layers on surfaces, which is essential for the production of semiconductors and integrated circuits . Its unique chemical structure allows for the creation of dielectric layers that are crucial in the miniaturization of electronic components.

Pharmaceuticals

In pharmaceuticals, this compound is explored for its potential as a precursor in the synthesis of various medical compounds. Its reactivity with other organic molecules can lead to the development of new drugs or improvement of existing medication delivery systems .

Materials Science

The compound’s applications in materials science include the development of advanced composites with improved thermal and mechanical properties. It can act as a cross-linking agent, enhancing the durability and longevity of materials used in various industries .

Chemical Synthesis

Bis(dimethylamino)methylphenylsilane serves as a reagent in chemical synthesis, particularly in the formation of silicon-containing compounds. Its reactivity enables the creation of complex molecules with specific functions, which can be applied in diverse chemical processes .

Polymer Production

In polymer production, it is used to modify the properties of polymers, such as increasing their thermal stability or altering their electrical conductivity. This makes the polymers suitable for a wide range of applications, from industrial to consumer goods .

Nanotechnology

The compound finds use in nanotechnology, especially in the fabrication of nanoscale devices and materials. Its ability to form stable nanostructures is valuable in creating materials with novel properties for use in energy, environmental science, and more .

Environmental Science

Bis(dimethylamino)methylphenylsilane is investigated for its role in environmental science, particularly in the development of sensors and materials that can detect and remove pollutants from the environment. Its chemical structure allows for the incorporation into systems that can interact with various environmental factors .

Energy Storage

Lastly, its application in energy storage is of significant interest. It can be used to improve the performance of batteries and capacitors, contributing to the development of more efficient and sustainable energy storage solutions .

Safety and Hazards

Wirkmechanismus

Target of Action

Bis(dimethylamino)methylphenylsilane is an organoaminosilane compound . It is primarily used as a chemical intermediate for research and industrial purposes . The primary targets of Bis(dimethylamino)methylphenylsilane are the reactants in the chemical reactions it is involved in.

Mode of Action

The mode of action of Bis(dimethylamino)methylphenylsilane is largely dependent on the specific chemical reaction it is involved in. For instance, in the synthesis of new poly(amide)s, Bis(dimethylamino)methylphenylsilane reacts with bis(4-carboxyphenyl)R1R2 silane derivatives through a direct polycondensation process . This reaction leads to the formation of polymers with alternating 1,7-bis-[(dimethyl)silylmethyl]-m-carborane and diorganosiloxane units .

Biochemical Pathways

As a chemical intermediate, Bis(dimethylamino)methylphenylsilane is involved in various biochemical pathways, particularly in the synthesis of polymers . The specific pathways and their downstream effects can vary widely depending on the particular synthesis process.

Result of Action

The result of Bis(dimethylamino)methylphenylsilane’s action is the formation of new compounds or materials. For example, in the synthesis of new poly(amide)s, the reaction of Bis(dimethylamino)methylphenylsilane with bis(4-carboxyphenyl)R1R2 silane derivatives leads to the formation of polymers with unique properties .

Eigenschaften

IUPAC Name |

N-(dimethylamino-methyl-phenylsilyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2Si/c1-12(2)14(5,13(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSUYTOTVCEJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)